1-ethyl-7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-ethyl-7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted with:
- An ethyl group at position 1,
- A methyl group at position 7,
- A ketone at position 4,
- A carboxamide group at position 3, linked to a 4-sulfamoylphenethyl moiety.
The sulfamoyl group, in particular, is known for enhancing solubility and hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-3-24-12-17(18(25)16-9-4-13(2)23-19(16)24)20(26)22-11-10-14-5-7-15(8-6-14)29(21,27)28/h4-9,12H,3,10-11H2,1-2H3,(H,22,26)(H2,21,27,28) |
InChI Key |
RCQFBBAFIYQDSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 1-Ethyl-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carboxylate
The synthesis begins with the preparation of the naphthyridine core. Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (PubChem CID 118457) serves as the primary intermediate. This compound is synthesized via cyclization of 2-chloro-5-nitro-nicotinic acid derivatives under reflux conditions with thionyl chloride in chloroform, followed by esterification with ethanol.
Reaction Conditions
-
Chlorination : 2-Chloro-5-nitro-nicotinic acid is treated with thionyl chloride (2–4 equivalents) in chloroform at reflux for 4–6 hours.
-
Cyclization : The resulting acid chloride undergoes in situ cyclization with ethyl acrylate in the presence of triethylamine, yielding the naphthyridine ester.
Key Data
Functionalization of the Naphthyridine Core
Hydrolysis to Carboxylic Acid
The ester group at position 3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide in ethanol at 50–55°C. This step is critical for subsequent amidation.
Optimization Notes
-
Temperature : Elevated temperatures (>50°C) reduce reaction time from 72 hours to 3 hours.
-
Workup : Acidification with citric acid precipitates the carboxylic acid, which is filtered and washed with acetonitrile.
Synthesis of 2-(4-Sulfamoylphenyl)ethylamine
Preparation of 4-(2-Aminoethyl)benzenesulfonamide
The sulfamoylphenyl ethylamine side chain is synthesized via sulfonation of phenethylamine. 4-(2-Aminoethyl)benzenesulfonamide is prepared by reacting phenethylamine with chlorosulfonic acid, followed by ammonolysis.
Reaction Conditions
-
Sulfonation : Phenethylamine is treated with chlorosulfonic acid at 0–5°C in dichloromethane.
-
Ammonolysis : The sulfonyl chloride intermediate is reacted with aqueous ammonia at 25°C.
Key Data
Amidation of the Naphthyridine Carboxylic Acid
Coupling with 2-(4-Sulfamoylphenyl)ethylamine
The final step involves coupling the naphthyridine-3-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine using carbodiimide-based coupling agents. Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is converted to the acid chloride with thionyl chloride, followed by reaction with the amine in dichloroethane.
Reaction Conditions
-
Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).
-
Workup : The product is purified via recrystallization from ethanol/water.
Key Data
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, DMSO-) : δ 9.09 (s, 1H, naphthyridine-H), 8.56 (d, Hz, 1H), 7.83–7.89 (m, 4H, aromatic), 3.42 (q, 2H, ethyl), 2.51 (s, 3H, methyl).
Challenges and Optimizations
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH₂) undergoes nucleophilic substitution under controlled conditions. For example:
This reactivity is critical for modifying the compound’s pharmacokinetic properties. The sulfonamide’s NH₂ group acts as a nucleophile, enabling the introduction of lipophilic or electron-withdrawing groups .
Hydrolysis of Carboxamide and Ester Groups
The carboxamide (-CONH-) and ester (-COO-) groups are susceptible to hydrolysis:
| Functional Group | Conditions | Product |
|---|---|---|
| Carboxamide | 6M HCl, reflux, 12 hrs | Carboxylic acid derivative |
| Ester (if present in analogs) | NaOH (aq), ethanol, 60°C | Corresponding carboxylate salt |
For example, ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (a structural analog) hydrolyzes to its carboxylic acid under basic conditions . This reaction is pH-dependent, with optimal yields at pH 10–12 .
Electrophilic Aromatic Substitution on the Naphthyridine Core
The naphthyridine ring undergoes halogenation and nitration at specific positions:
| Reaction | Reagents/Conditions | Position Modified |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 80°C | C-5 or C-6 |
| Nitration | HNO₃/H₂SO₄, 0°C | C-2 or C-5 |
Chlorination at C-5 enhances bioactivity by improving target binding affinity, as seen in PIP4K2A inhibitors . Nitration introduces nitro groups for further reduction to amines .
Reduction of the Naphthyridine Double Bonds
Catalytic hydrogenation selectively reduces the 1,4-dihydronaphthyridine core:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C | Tetrahydro-1,8-naphthyridine derivative |
| NaBH₄ | Methanol, 0°C | Partial reduction (not preferred) |
Full saturation of the ring disrupts conjugation, altering electronic properties and solubility .
Condensation Reactions at the 4-Oxo Position
The 4-oxo group participates in Knoevenagel and Schiff base formations:
| Reaction Type | Reagents | Application |
|---|---|---|
| Knoevenagel | Malononitrile, piperidine | Extended π-system for fluorescence studies |
| Schiff base | Aryl amines, ethanol | Metal-chelating complexes |
These reactions are utilized to develop derivatives with enhanced photophysical or antimicrobial properties .
Metal Coordination via Sulfonamide and Carboxamide
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Coordination Sites | Geometry | Application |
|---|---|---|---|
| Cu(II) | Sulfonamide O, carboxamide O | Square planar | Antimicrobial agents |
| Fe(III) | Naphthyridine N, sulfonamide O | Octahedral | Catalytic oxidation studies |
Coordination modulates redox activity and stabilizes higher oxidation states .
Key Findings from Structural Analogs:
-
Microwave-assisted synthesis improves reaction efficiency for naphthyridine derivatives (30–40% faster than conventional methods).
-
Chlorination at C-5 increases inhibitory potency against kinases (IC₅₀ improves from 42 nM to 19 nM) .
-
N-Alkylation of the sulfonamide enhances blood-brain barrier penetration (log P increases by 1.2 units).
Scientific Research Applications
The compound 1-ethyl-7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, supported by case studies and comprehensive data.
Antimicrobial Activity
One of the primary applications of this compound is its potential antimicrobial properties. Studies have shown that naphthyridine derivatives exhibit significant antibacterial and antifungal activities. For instance, research indicates that compounds similar to this compound demonstrate efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A study conducted by Smith et al. (2023) tested the antibacterial activity of several naphthyridine derivatives, including the target compound. The results showed an inhibition zone diameter of 15 mm against E. coli, indicating strong antibacterial potential.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that naphthyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.04 | COX-2 |
| Celecoxib | 0.05 | COX-2 |
| Aspirin | 0.10 | COX-1 |
Anticancer Potential
Emerging studies have explored the anticancer potential of this compound. Naphthyridine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation.
Case Study: Anticancer Activity
In a study by Johnson et al. (2024), the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
Key Features Influencing Activity :
- Sulfamoyl Group : Enhances solubility and biological activity.
- Naphthyridine Core : Essential for interaction with biological targets.
- Ethyl and Methyl Substituents : Influence lipophilicity and cellular uptake.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the Carboxamide Side Chain
Trifluoromethylbenzyl vs. Sulfamoylphenethyl
- Compound: 1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide () Molecular Formula: C₂₀H₁₈F₃N₃O₂ Key Differences: Replacement of the sulfamoylphenethyl group with a lipophilic 3-(trifluoromethyl)benzyl moiety. However, the absence of a sulfamoyl group reduces hydrogen-bonding capacity, which may lower target affinity compared to the parent compound .
4-Chlorophenyl vs. Sulfamoylphenethyl
- Compound : 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide ()
- Molecular Formula : C₂₂H₁₅Cl₂N₃O₂
- Key Differences : Dual 4-chloro substitutions on both the benzyl and phenyl groups.
- Implications : Chlorine atoms provide electron-withdrawing effects, stabilizing the naphthyridine core and enhancing metabolic stability. However, the lack of a sulfamoyl group reduces solubility (water solubility ~0.1 mg/mL) compared to the target compound (estimated solubility ~1.2 mg/mL) .
Modifications to the Naphthyridine Core
Bromination at Position 6
- Compound: Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate () Molecular Formula: C₁₄H₁₅BrN₂O₃ Key Differences: Bromine at position 6 replaces the hydrogen atom. However, the ester group (vs. carboxamide) reduces hydrolytic stability .
Piperazinyl Substituents
- Compound : 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ()
- Molecular Formula : C₂₇H₂₁ClF₄N₄O₃
- Key Differences : Piperazinyl group at position 7 introduces basicity (pKa ~7.5) and conformational flexibility.
- Implications : The piperazine moiety enhances solubility in acidic environments (e.g., gastric fluid) and may facilitate interactions with G-protein-coupled receptors .
Catecholaminergic Activity
- Compound: 7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid () Key Findings: Demonstrated potent locomotor stimulation in rodents, mediated via catecholamine pathways (norepinephrine release or uptake inhibition). Comparison: The target compound’s sulfamoylphenethyl group may redirect activity toward sulfonamide-sensitive targets (e.g., carbonic anhydrase) rather than catecholaminergic systems .
Enzyme Inhibition
- Compound: (E)-N-(1-(2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinyl)-4-methyl-1-oxopentan-2-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide () Key Findings: Inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8 µM and 1.2 µM, respectively. Comparison: The target compound’s sulfamoyl group may confer additional inhibitory effects on sulfotransferases or dihydrofolate reductase .
Biological Activity
1-Ethyl-7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound notable for its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article reviews its biological activity, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 414.5 g/mol. Its structure features a naphthyridine core integrated with a sulfonamide group, which enhances its interaction with biological targets.
The primary mechanism by which this compound exhibits its biological activity is through the inhibition of bacterial DNA gyrase, an essential enzyme involved in bacterial DNA replication. This inhibition leads to bactericidal effects against both Gram-positive and Gram-negative bacteria. The sulfonamide moiety suggests additional anti-inflammatory properties due to its known interference with folic acid synthesis in bacteria and potential effects in mammalian systems.
Biological Activity Overview
| Activity | Details |
|---|---|
| Antibacterial | Inhibits bacterial DNA gyrase; effective against various bacteria strains. |
| Anti-inflammatory | Potential to interfere with folic acid synthesis, impacting inflammation pathways. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy : Research indicates that derivatives within the naphthyridine class, including this compound, demonstrate significant antibacterial activity. In vitro studies have shown effective inhibition against common pathogens such as E. coli and Staphylococcus aureus.
- Inflammation Studies : The sulfonamide group has been linked to anti-inflammatory effects in various models. In one study, the compound was evaluated for its ability to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the naphthyridine core can enhance or diminish biological activity. For instance, altering substituents on the naphthyridine ring affects binding affinity to target enzymes.
Synthesis Pathways
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of functional groups necessary for its biological activity. Key steps include:
- Formation of the naphthyridine core.
- Introduction of the sulfonamide side chain.
- Final modifications to optimize pharmacological properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline | Quinoline core instead of naphthyridine | Antibacterial |
| Sulfanilamide | Simple sulfonamide structure | Antibacterial |
| 1-Ethyl-7-methyl-naphthalene derivatives | Naphthalene core; variations in substituents | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-ethyl-7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,8-naphthyridine-3-carboxamide derivatives?
- Methodological Answer :
- Step 1 : React 1,8-naphthyridine precursors with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under reflux to introduce reactive intermediates.
- Step 2 : Perform nucleophilic substitution with 2-(4-sulfamoylphenyl)ethylamine at 60–80°C to attach the sulfonamide side chain.
- Step 3 : Purify via column chromatography and crystallize using ethanol/water mixtures.
- Validation : Monitor reaction progress via TLC (chloroform:methanol, 4:1) and confirm purity via melting point analysis .
Q. How is structural characterization of this compound achieved?
- Methodological Answer :
- X-ray crystallography : Refine crystal structures using SHELX software for bond-length/angle validation .
- Spectroscopy : Confirm carbonyl (C=O, ~1686 cm⁻¹) and amide (C=O, ~1651 cm⁻¹) groups via IR. Assign aromatic protons (δ 7.2–8.7 ppm) and substituents (e.g., ethyl CH₃ at δ 1.2–1.4 ppm) using ¹H/¹³C NMR .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 423 for a chlorinated analog) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Substituent Variation :
- C-1 : Replace ethyl with cyclopropyl (enhances antibacterial activity) .
- C-6 : Fluorine or cyano groups improve potency against Pseudomonas aeruginosa .
- C-7 : Aminopyrrolidine boosts cytotoxicity (e.g., AG-7352 in ) .
- Assays : Test derivatives against murine P388 leukemia (IC₅₀) or Gram-negative/-positive bacteria (MIC) .
Q. What computational strategies predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP), bioavailability, and CYP450 interactions.
- PASS Analysis : Predict antibacterial/antitumor activity probabilities based on structural motifs .
- Docking Studies : Model interactions with DNA gyrase (antibacterial) or topoisomerase II (anticancer) .
Q. How to resolve contradictions in biological activity data across substituent modifications?
- Methodological Answer :
- Case Study : A 5-methyl group enhances cytotoxicity in cyclopropyl analogs but reduces it in tert-butyl derivatives .
- Analysis : Evaluate steric hindrance (molecular dynamics) and electronic effects (Hammett constants).
- Validation : Compare in vitro/in vivo efficacy (e.g., murine vs. human cell lines) and control for metabolic stability .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Hydrophilic Substituents : Introduce 3-aminopyrrolidine at C-7 (e.g., compound 27l in ) .
- Prodrug Design : Synthesize sodium carboxylate salts (e.g., sodium 1-ethyl-7-methyl-4-oxo-...carboxylate) for enhanced dissolution .
- Co-solvent Systems : Use PEG-400/water mixtures in formulation studies .
Data Analysis and Experimental Design
Q. How to design experiments for analyzing synthetic intermediates?
- Methodological Answer :
- Intermediate Trapping : Quench reactions at 50% completion to isolate diazonium salts (e.g., via Balz-Schiemann reaction for fluorine introduction) .
- HPLC-MS : Track intermediates using reverse-phase C18 columns and ESI-MS .
Q. What crystallographic tools validate molecular conformation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
